

Spectroscopic Analysis of (Iodomethyl)cyclohexane: A Technical Guide

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Compound of Interest

Compound Name: (Iodomethyl)cyclohexane

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This technical guide provides a detailed overview of the predicted spectroscopic data for **(Iodomethyl)cyclohexane** (CAS No. 5469-33-0), a valuable intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, IR, and MS data for **(Iodomethyl)cyclohexane**. These predictions are derived from the analysis of similar chemical structures and established spectroscopic correlation tables.

Table 1: Predicted ^1H NMR Data for (Iodomethyl)cyclohexane

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.15	Doublet	2H	-CH ₂ I
~1.70 - 1.85	Multiplet	1H	-CH-
~1.60 - 1.70	Multiplet	4H	Cyclohexane CH ₂
~1.15 - 1.35	Multiplet	4H	Cyclohexane CH ₂
~0.90 - 1.10	Multiplet	2H	Cyclohexane CH ₂

Note: The chemical shift of the methylene protons adjacent to the iodine atom is significantly downfield due to the electronegativity of the iodine. The cyclohexane protons will exhibit complex splitting patterns due to axial and equatorial environments and their coupling with neighboring protons.

Table 2: Predicted ¹³C NMR Data for (Iodomethyl)cyclohexane

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~10 - 15	Primary (CH ₂)	-CH ₂ I
~35 - 40	Tertiary (CH)	-CH-
~30 - 35	Secondary (CH ₂)	Cyclohexane C2/C6
~25 - 30	Secondary (CH ₂)	Cyclohexane C3/C5
~20 - 25	Secondary (CH ₂)	Cyclohexane C4

Note: The carbon atom bonded to the iodine is expected to be significantly shielded (upfield shift) due to the "heavy atom effect," which is characteristic of alkyl iodides.

Table 3: Predicted IR Absorption Data for (Iodomethyl)cyclohexane

Wavenumber (cm ⁻¹)	Intensity	Vibration
2925 - 2935	Strong	C-H Asymmetric Stretch (Cyclohexane)
2850 - 2860	Strong	C-H Symmetric Stretch (Cyclohexane)
1445 - 1455	Medium	CH ₂ Scissoring
~1200	Medium	C-I Stretch
800 - 1000	Medium-Weak	Cyclohexane Ring Vibrations (Fingerprint Region)

Note: The C-I stretching vibration is often weak and can be difficult to assign definitively in the fingerprint region.

Table 4: Predicted Mass Spectrometry Fragmentation Data for (Iodomethyl)cyclohexane

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment	Notes
224	$[\text{C}_7\text{H}_{13}\text{I}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
127	$[\text{I}]^+$	Iodine cation
97	$[\text{C}_7\text{H}_{13}]^+$	Loss of I^{\bullet} radical
83	$[\text{C}_6\text{H}_{11}]^+$	Loss of $\bullet\text{CH}_2\text{I}$
69	$[\text{C}_5\text{H}_9]^+$	Fragmentation of the cyclohexane ring
55	$[\text{C}_4\text{H}_7]^+$	Fragmentation of the cyclohexane ring
41	$[\text{C}_3\text{H}_5]^+$	Fragmentation of the cyclohexane ring

Note: The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the iodine radical and subsequent fragmentation of the cyclohexyl ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are general protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For a ^1H NMR spectrum, dissolve approximately 5-25 mg of **(iodomethyl)cyclohexane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).[\[1\]](#)
 - For a ^{13}C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[\[2\]](#)
 - The sample should be prepared in a clean, dry 5 mm NMR tube.[\[3\]](#)

- Ensure the solution is homogeneous and free of any solid particles by filtering if necessary.[1]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
 - Acquire the ^1H and ^{13}C NMR spectra using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[4]

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common technique for liquid samples.

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]
 - Place a small drop of neat **(iodomethyl)cyclohexane** directly onto the center of the ATR crystal.[6]
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[7]
 - Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]

- Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .[\[8\]](#)
- Clean the ATR crystal thoroughly after the measurement.[\[5\]](#)

Mass Spectrometry (MS)

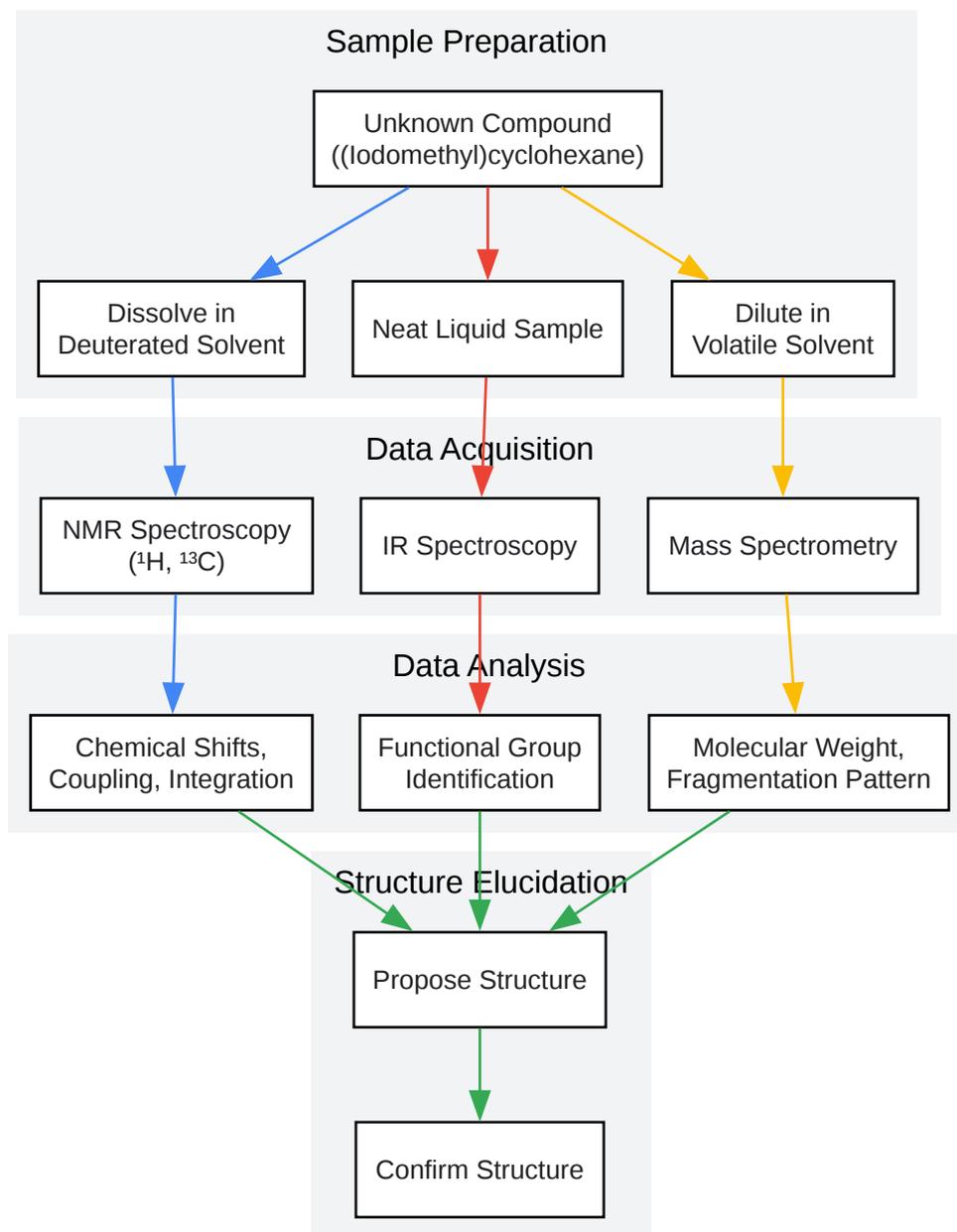
This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS), suitable for a volatile compound like **(iodomethyl)cyclohexane**.

- Sample Preparation:
 - Prepare a dilute solution of **(iodomethyl)cyclohexane** (approximately 10 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as hexane or dichloromethane.[\[9\]](#)
 - The sample should be placed in a clean 1.5 mL GC autosampler vial.[\[9\]](#)
 - Ensure the sample is free of any particulate matter.[\[10\]](#)
- Data Acquisition:
 - Set the GC-MS parameters, including the injector temperature, GC column temperature program, and mass spectrometer settings (e.g., ionization energy, mass range).
 - Inject a small volume (e.g., 1 μL) of the prepared sample into the GC.
 - The compound will be separated from the solvent and any impurities as it passes through the GC column.
 - As the compound elutes from the column, it will enter the mass spectrometer, where it is ionized and fragmented.
 - The mass spectrometer will detect the mass-to-charge ratio of the molecular ion and its fragments.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



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